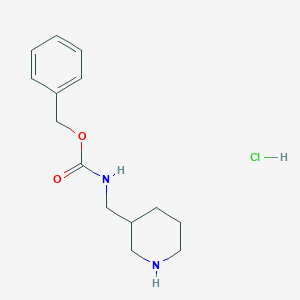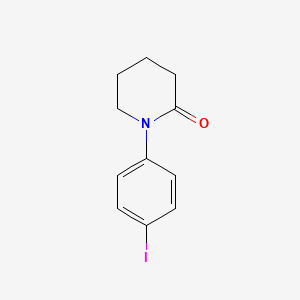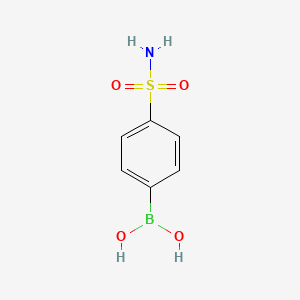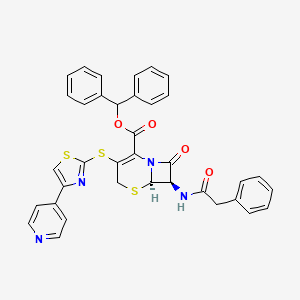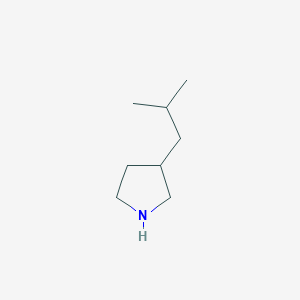
3-Isobutylpyrrolidin
Übersicht
Beschreibung
3-Isobutylpyrrolidine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isobutylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isobutylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Synthese Therapeutischer Wirkstoffe
3-Isobutylpyrrolidin: wird in der medizinischen Chemie als Baustein für die Synthese verschiedener biologisch aktiver Verbindungen verwendet. Seine Struktur ist entscheidend für die Entwicklung von Medikamenten mit potenziellen therapeutischen Anwendungen, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften . Der Pyrrolidinring, ein häufiges Motiv in vielen Arzneimitteln, trägt zur Stereochemie und zum Pharmakophorraum der Moleküle bei.
Landwirtschaft: Entwicklung von Pestiziden und Düngemitteln
In der Landwirtschaft werden This compound-Derivate auf ihre potenzielle Verwendung bei der Herstellung von Pestiziden und Düngemitteln untersucht. Die Eigenschaften der Verbindung können die Wirksamkeit dieser Produkte verbessern und zu nachhaltigen Anbaumethoden und höheren Erträgen beitragen .
Materialwissenschaften: Polymersynthese
Die Verbindung findet Anwendung in den Materialwissenschaften, insbesondere bei der Synthese von Polymeren und anderen fortschrittlichen Materialien. Ihre Einarbeitung in polymere Strukturen kann die physikalischen Eigenschaften von Materialien beeinflussen, wie z. B. Flexibilität, Festigkeit und chemische Beständigkeit .
Umweltwissenschaften: Sanierung von Umweltverschmutzung
Die Forschung zu den Umweltanwendungen von This compound umfasst seine Rolle bei der Sanierung von Umweltverschmutzung. Wissenschaftler untersuchen seine Wirksamkeit beim Abbau von Schadstoffen und bei der Entgiftung kontaminierter Standorte .
Biochemie: Studien zur Enzyminhibition
In der Biochemie wird This compound in Studien zur Enzyminhibition verwendet. Es dient als Schlüsselmolekül, um die Wechselwirkung zwischen Enzymen und Inhibitoren zu verstehen, was für die Entwicklung neuer biochemischer Tests und therapeutischer Medikamente entscheidend ist .
Industrielle Fertigung: Lösungsmittel und Zwischenprodukt
Industriell wird This compound als Lösungsmittel und Zwischenprodukt bei der Synthese verschiedener Chemikalien eingesetzt. Seine Eigenschaften machen es für den Einsatz in einer Vielzahl von industriellen Prozessen geeignet, einschließlich der Herstellung von Arzneimitteln und Agrochemikalien .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-Isobutylpyrrolidine are not available, pyrrolidine compounds in general are of great interest in drug discovery due to their wide range of biological activities . They are considered versatile scaffolds for the development of novel biologically active compounds .
Wirkmechanismus
Target of Action
3-Isobutylpyrrolidine is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids are known to interact with a variety of targets, including various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Pyrrolidine alkaloids, the class of compounds to which 3-isobutylpyrrolidine belongs, are known to interact with their targets in a variety of ways, leading to a range of biological activities . These interactions can result in changes such as enzyme inhibition or activation, modulation of receptor activity, and interference with cellular processes .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular metabolism . The exact pathways affected by 3-Isobutylpyrrolidine would depend on its specific targets and mode of action.
Result of Action
Given that it is a pyrrolidine alkaloid derivative, it may share some of the biological activities associated with this class of compounds, which include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemische Analyse
Biochemical Properties
3-Isobutylpyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, 3-Isobutylpyrrolidine can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of 3-Isobutylpyrrolidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Isobutylpyrrolidine can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 3-Isobutylpyrrolidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, 3-Isobutylpyrrolidine can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isobutylpyrrolidine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Isobutylpyrrolidine can undergo degradation over time, leading to changes in its biochemical activity. Additionally, long-term exposure to 3-Isobutylpyrrolidine can result in alterations in cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 3-Isobutylpyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, 3-Isobutylpyrrolidine can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
3-Isobutylpyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of specific metabolites, thereby affecting overall metabolic activity. For instance, 3-Isobutylpyrrolidine can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and metabolic flux .
Transport and Distribution
Within cells and tissues, 3-Isobutylpyrrolidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, 3-Isobutylpyrrolidine can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of 3-Isobutylpyrrolidine within cells can affect its overall biochemical activity and function .
Subcellular Localization
The subcellular localization of 3-Isobutylpyrrolidine plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Isobutylpyrrolidine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate enzyme activity and cellular metabolism .
Eigenschaften
IUPAC Name |
3-(2-methylpropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)5-8-3-4-9-6-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYDGLLISXSAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629275 | |
| Record name | 3-(2-Methylpropyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-03-0 | |
| Record name | 3-(2-Methylpropyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methylpropyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)


![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)
